![molecular formula C23H21FN2O2S B2774636 1-(3-fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 689757-30-0](/img/no-structure.png)

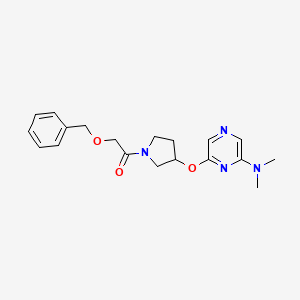

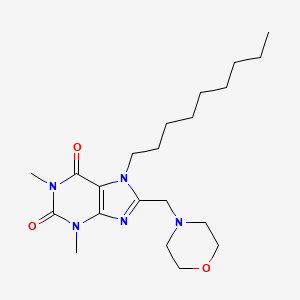

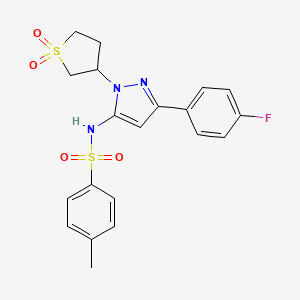

1-(3-fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Medicinal Chemistry and Drug Development

The thieno[2,3-d]pyrimidine scaffold has been explored for its potential as a promising scaffold in medicinal chemistry. Researchers have synthesized derivatives based on this core structure to develop novel drugs. These compounds may exhibit activities against specific targets, such as kinases or receptors, and could play a role in cancer therapy or other diseases .

Anti-Cancer Agents

The pyrazolo[3,4-d]pyrimidine moiety has shown promise as an anti-cancer agent. Substituted derivatives of this compound have been evaluated for their anti-proliferative activity against cancer cell lines. Notably, aryl moieties containing larger and lipophilic functional groups have demonstrated better results in inhibiting cancer cell growth .

Hydromethylation Reactions

Interestingly, pinacol boronic esters, including the one , can undergo catalytic protodeboronation. This process allows for the formal anti-Markovnikov hydromethylation of alkenes. The resulting alkene products can find applications in organic synthesis and drug discovery. For instance, this methodology has been applied to the synthesis of natural products like δ-®-coniceine and indolizidine 209B .

Synthesis of Key Intermediates

The compound’s unique structure can serve as a key intermediate in the synthesis of other valuable molecules. For example, 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, derived from this scaffold, plays a crucial role in the preparation of vericiguat, a potential therapeutic agent .

Tropomyosin Receptor Kinase (TRK) Modulation

Researchers have explored pyrazolo[3,4-b]pyridine derivatives as potential TRK inhibitors. These kinases are associated with cell proliferation and differentiation, making them attractive targets for cancer therapy. Scaffold hopping and computer-aided drug design have led to the synthesis of various derivatives for TRK modulation .

Functional Group Transformations

The boron moiety in pinacol boronic esters can be converted into a range of functional groups. These transformations include oxidations, aminations, halogenations, and C–C bond formations. The stability of pinacol boronic esters makes them valuable building blocks for chemical reactions that retain the boron moiety in the final product .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione ring system followed by the addition of the 3-fluorobenzyl and 2-phenylethyl groups.", "Starting Materials": [ "2,4-pentanedione", "methyl acetoacetate", "3-methyl-1-phenyl-1H-pyrazol-5-amine", "3-fluorobenzyl chloride", "2-phenylethylamine", "sodium ethoxide", "sodium hydride", "acetic anhydride", "thionyl chloride", "phosphorus pentoxide", "acetic acid", "ethanol", "diethyl ether", "dichloromethane", "toluene", "hexane" ], "Reaction": [ "Step 1: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-amine by reacting methyl acetoacetate with 3-methyl-1-phenyl-1H-pyrazol-5-amine in ethanol with sodium ethoxide as a base.", "Step 2: Synthesis of thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione by reacting 2,4-pentanedione with 3-methyl-1-phenyl-1H-pyrazol-5-amine in acetic acid with phosphorus pentoxide as a dehydrating agent.", "Step 3: Synthesis of 1-(3-fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione by reacting thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione with 3-fluorobenzyl chloride and 2-phenylethylamine in dichloromethane with sodium hydride as a base and acetic anhydride as a solvent. The product is purified by recrystallization from toluene and hexane." ] } | |

CAS番号 |

689757-30-0 |

製品名 |

1-(3-fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione |

分子式 |

C23H21FN2O2S |

分子量 |

408.49 |

IUPAC名 |

1-[(3-fluorophenyl)methyl]-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C23H21FN2O2S/c1-15-16(2)29-22-20(15)21(27)25(12-11-17-7-4-3-5-8-17)23(28)26(22)14-18-9-6-10-19(24)13-18/h3-10,13H,11-12,14H2,1-2H3 |

InChIキー |

SSIZDGJJAXGNDY-UHFFFAOYSA-N |

SMILES |

CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC(=CC=C3)F)CCC4=CC=CC=C4)C |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,8-Dioxa-4-azaspiro[4.5]decane](/img/structure/B2774557.png)

![1-(3,4-Dichlorophenyl)-2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]ethanone](/img/structure/B2774564.png)

![2-amino-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2774570.png)

![(Z)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-phenylacrylamide](/img/structure/B2774575.png)